Bicyclo[4.1.0]hept-2-ene-7-carboxamide
Description
Bicyclo[4.1.0]hept-2-ene-7-carboxamide (CAS 36186-70-6) is a bicyclic compound with a molecular formula of C₈H₁₁NO and a molecular weight of 137.18 g/mol. Its structure features a norbornene-like bicyclo[4.1.0]heptene core substituted with a carboxamide group at the 7-position. The InChIKey (GDCDRCNEEQKDBC-UHFFFAOYSA-N) confirms its stereochemical uniqueness .
Synthetic routes include magnesium carbenoid 1,3-CH insertion reactions using chiral sulfoxides, as demonstrated by Satoh et al., yielding optically active derivatives . Its stability under storage (dry, cool, ventilated conditions) and reactivity in forming derivatives (e.g., carbonyl chlorides) highlight its versatility in organic synthesis .
Properties
CAS No. |
36186-70-6 |
|---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
bicyclo[4.1.0]hept-2-ene-7-carboxamide |
InChI |
InChI=1S/C8H11NO/c9-8(10)7-5-3-1-2-4-6(5)7/h1,3,5-7H,2,4H2,(H2,9,10) |
InChI Key |
GDCDRCNEEQKDBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C2C(=O)N)C=C1 |
Origin of Product |
United States |
Preparation Methods
Photochemical Decarbonylation of Bicyclo[2.2.2]oct-5-en-2-ones
The photochemical decarbonylation of bicyclo[2.2.2]oct-5-en-2-ones offers a direct route to bicyclo[4.1.0]hept-2-enes (trinorcarenes), as demonstrated in studies targeting sesquiterpene synthesis. To adapt this method for bicyclo[4.1.0]hept-2-ene-7-carboxamide, the following steps are proposed:
Synthesis of Substituted Bicyclo[2.2.2]oct-5-en-2-ones
A Diels-Alder reaction between cyclohexa-2,4-dienes and a dienophile bearing a carboxamide precursor (e.g., a nitrile or protected amine) yields bicyclo[2.2.2]oct-5-en-2-ones. For instance, using a dienophile with a nitrile group at the C-7 position ensures regioselective incorporation of the functional group. Cyclohexa-2,4-dienes with methylthiomethyl or methoxy substituents at C-6 enhance reaction efficiency.
Photolysis and Decarbonylation
Irradiation of the bicyclo[2.2.2]oct-5-en-2-one derivative in benzene under high-pressure Hg lamp light induces decarbonylation, forming bicyclo[4.1.0]hept-2-ene. The nitrile group at C-7 is subsequently hydrolyzed to a carboxamide using acidic or basic conditions (e.g., H2SO4/H2O or NaOH/H2O2). Yields for analogous trinorcarene syntheses exceed 70%, though carboxamide formation may require optimization.
Key Reaction Parameters:
- Solvent : Benzene or toluene
- Light Source : High-pressure Hg lamp (λ = 254 nm)
- Temperature : Room temperature
- Post-Photolysis Modification : Hydrolysis at 80–100°C for 6–12 hours
Diels-Alder Reaction with Post-Functionalization
The Diels-Alder reaction is a versatile method for constructing bicyclic frameworks. By selecting a dienophile pre-functionalized with a carboxamide group, the target compound can be synthesized in two stages:
Diels-Alder Cycloaddition
Reaction of cyclohexa-1,3-diene with a dienophile such as N-substituted maleimide (bearing a carboxamide group) produces a bicyclo[2.2.2]octene derivative. The endo preference of the reaction ensures proper spatial orientation of the carboxamide substituent.
Ring Contraction via Acid Catalysis
Treatment with a Lewis acid (e.g., BF3·Et2O) induces ring contraction, converting the bicyclo[2.2.2]octene to bicyclo[4.1.0]hept-2-ene. The carboxamide group’s electron-withdrawing nature stabilizes the transition state, enhancing reaction efficiency.
Comparative Analysis of Synthetic Methods
Mechanistic Insights and Functional Group Compatibility
Stability of Carboxamide Groups
Carboxamides exhibit stability under photolytic and acidic conditions, making them suitable for multi-step syntheses. However, strong reducing agents (e.g., LiAlH4) may reduce the amide to an amine, necessitating protective strategies during cyclization steps.
Stereochemical Control
The bicyclo[4.1.0]hept-2-ene framework’s stereochemistry is influenced by the precursor’s geometry. For example, Diels-Alder adducts with endo configurations yield cis-fused bicyclic products, while photochemical methods preserve substituent orientation.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.1.0]hept-2-ene-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the carboxamide group or other functional groups present.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons.
Scientific Research Applications
Bicyclo[4.1.0]hept-2-ene-7-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Bicyclo[4.1.0]hept-2-ene-7-carboxamide involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The carboxamide group can form hydrogen bonds and other interactions, contributing to its overall activity.
Comparison with Similar Compounds
Structural Analogs: Bicyclic Core Variations
Table 1: Physical and Structural Properties of Bicyclic Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Retention Index (RI) | Boiling Point (°C) | Key Functional Group |
|---|---|---|---|---|---|
| Bicyclo[4.1.0]hept-2-ene-7-carboxamide | C₈H₁₁NO | 137.18 | - | - | Carboxamide (-CONH₂) |
| Bicyclo[4.1.0]heptane | C₇H₁₂ | 96.17 | 937 | - | None (pure hydrocarbon) |
| Bicyclo[3.1.0]hex-2-ene | C₆H₈ | 80.13 | 902 | - | None |
| Bicyclo[4.1.0]hept-3-ene | C₇H₁₀ | 94.15 | - | 110.3 | None |
| Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride | C₁₀H₁₃ClO | 184.66 | - | - | Carbonyl chloride (-COCl) |
Key Observations :
- Ring Size and Stability : Smaller bicyclic systems (e.g., bicyclo[3.1.0]hex-2-ene) exhibit lower retention indices (RI = 902) compared to bicyclo[4.1.0]heptane (RI = 937), suggesting increased volatility or reduced polarity in smaller frameworks .
Functional Group Derivatives
Carboxylic Acid and Aldehyde Derivatives
- Bicyclo[4.1.0]heptane-7-carboxylic acid (C₈H₁₂O₂): Reported in thermodynamic studies, this analog has a carboxylic acid (-COOH) group, increasing acidity (pKa ~4-5) compared to the carboxamide .
- Bicyclo[4.1.0]hepta-1,3,5-triene-7-carboxaldehyde (C₈H₆O): The aldehyde (-CHO) group introduces electrophilicity, enabling condensation reactions absent in the carboxamide .
Chloride Derivatives
- Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride (C₁₀H₁₃ClO): The carbonyl chloride group enhances reactivity toward nucleophiles (e.g., amines, alcohols), enabling peptide coupling or esterification .
Heterocyclic and Substituted Analogs
Table 2: Heterocyclic and Substituted Bicyclic Compounds
Key Observations :
- Heteroatom Influence : 4-Thia-1-azabicyclo[3.2.0]heptane derivatives exhibit distinct biological activity due to sulfur and nitrogen atoms, unlike the carboxamide’s purely hydrocarbon backbone .
- Bridge Size Effects: Norbornene (bicyclo[2.2.1]hept-2-ene) shows higher ring strain and reactivity in Diels-Alder reactions compared to the less strained bicyclo[4.1.0] systems .
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